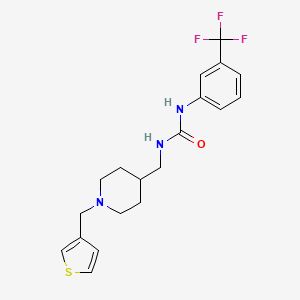

1-(2-Chlorophenyl)-4-hexylpiperazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2-Chlorophenyl)-4-hexylpiperazine (CPH) is a synthetic compound used in scientific research to study various biochemical and physiological effects. CPH is widely used in drug screening and drug discovery, due to its wide range of applications. CPH is a piperazine derivative, and is structurally related to other piperazine derivatives such as 1-phenyl-4-hexylpiperazine (PHP) and 1-benzyl-4-hexylpiperazine (BHP). CPH has been used in the synthesis of various pharmaceuticals and drugs, and has been studied for its potential therapeutic applications.

Applications De Recherche Scientifique

Serotonin Function Probe

m-Chlorophenylpiperazine (mCPP), closely related to 1-(2-Chlorophenyl)-4-hexylpiperazine, is extensively used as a probe of serotonin function in psychiatry. It is a direct 5-hydroxytryptamine (5HT) agonist, utilized to evaluate 5HT receptor sensitivity in both animals and humans. Its administration results in consistent, dose-dependent elevations of ACTH, cortisol, and prolactin levels, along with increased body temperature in humans. The behavioral effects of mCPP, which are likely related to 5HT receptor activity, vary across different populations. This compound is considered a significant addition to the toolkit of 5HT receptor probes, pending the testing of more selective 5HT receptor agonists (Kahn & Wetzler, 1991).

Analytical Chemistry in Forensic Toxicology

A method has been developed for the qualitative and quantitative analysis of phenylpiperazine-like stimulants, including 1-(3-chlorophenyl)piperazine (mCPP), in human hair. This method, which uses p-tolylpiperazine (pTP) as an internal standard, involves drug extraction by incubation with sodium hydroxide, followed by cleanup using mixed-mode solid-phase extraction. The analytes are then derivatized and analyzed by gas chromatography-mass spectrometry. This approach, due to its simplicity and speed, is applicable in the screening and quantitation of these compounds in forensic toxicology (Barroso et al., 2010).

Chemical Synthesis and Modification

Research in chemical synthesis has explored the preparation of substituted phenothiazines and analogs, including mono and dicyclic piperazines. These compounds have been synthesized through improved methods, contributing to the broader field of organic chemistry and offering potential for various applications in medicinal chemistry and drug development (Cymerman‐Craig et al., 1956).

Environmental Impact Studies

Studies on chlorotriazine pesticides, including atrazine, have examined their degradation by sulfate radicals and the influence of organic matter. Such research is crucial for understanding the environmental impact of these widely used herbicides, their persistence in water sources, and the effectiveness of advanced oxidation processes in mitigating their presence (Lutze et al., 2015).

Antimicrobial Activity

New pyridine derivatives, including compounds with piperazine structures, have been synthesized and evaluated for their in vitro antimicrobial activity. Such studies contribute to the ongoing search for new antimicrobial agents and the understanding of their mechanisms of action, with potential implications for treating bacterial and fungal infections (Patel et al., 2011).

Propriétés

IUPAC Name |

1-(2-chlorophenyl)-4-hexylpiperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25ClN2/c1-2-3-4-7-10-18-11-13-19(14-12-18)16-9-6-5-8-15(16)17/h5-6,8-9H,2-4,7,10-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJGOQWICKIRIIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN1CCN(CC1)C2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.83 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Chlorophenyl)-4-hexylpiperazine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,6-dimethyl-3-((3-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2723428.png)

![2-[(Morpholin-4-ylcarbonyl)amino]benzoic acid](/img/structure/B2723430.png)

![2-Methoxy-5-{[(2E)-1-oxo-1,2,3,4-tetrahydronaphthalen-2-ylidene]methyl}benzene-1-sulfonic acid](/img/structure/B2723436.png)

![8-methyl-N-propyl-8H-thieno[2,3-b]indole-2-carboxamide](/img/structure/B2723437.png)

![2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2723443.png)